Latamoxef (stereochemistry undefined)

Description

Introduction to Latamoxef in Contemporary Antibiotic Research

Historical Context of Oxacephem Antibiotic Development

The oxacephem class emerged from systematic efforts to overcome limitations of traditional cephalosporins, particularly their susceptibility to β-lactamase degradation. In 1982, Shionogi & Co., Ltd. pioneered this field with Shiomarin, the first clinically deployed oxacephem characterized by an oxygen atom replacing sulfur in the dihydrothiazine ring. This structural modification reduced ring strain and altered electron distribution, yielding greater β-lactamase stability compared to cephalosporins.

Latamoxef, synthesized shortly thereafter, exemplified the therapeutic potential of oxacephems. Its development leveraged advances in side-chain engineering, incorporating a methoxy group at position 7α and a hydroxymethyl substituent at position 3′. These modifications broadened its spectrum to include Gram-negative pathogens like Enterobacteriaceae and Bacteroides fragilis while maintaining activity against Gram-positive organisms. Early in vitro studies demonstrated minimum inhibitory concentrations (MICs) of 0.12–0.5 μg/mL against non-ESBL-producing Escherichia coli and 1–32 μg/mL against ESBL producers, establishing its utility in resistant infections.

Structural Innovations in Oxacephems

The oxacephem nucleus’s oxygen atom increases hydrophilicity, improving tissue penetration compared to sulfur-containing analogs. Crystallographic analyses reveal a 15% reduction in dihedral angle distortion relative to cephalosporins, stabilizing the β-lactam ring against hydrolytic attack. This stability is further enhanced by latamoxef’s 7α-methoxy group, which sterically hinders access to β-lactamase active sites.

Latamoxef’s Role in Addressing β-Lactam Resistance Challenges

Mechanism of Action Against β-Lactamase-Producing Pathogens

Latamoxef exerts bactericidal effects through high-affinity binding to penicillin-binding proteins (PBPs), particularly PBP3 in Gram-negative bacteria. Its affinity for PBP2 in E. coli (Ki = 0.8 nM) exceeds that of third-generation cephalosporins, enabling potent inhibition of peptidoglycan cross-linking. Crucially, latamoxef resists hydrolysis by extended-spectrum β-lactamases (ESBLs) due to its oxyimino side chain and methoxy substitution, which hinder enzyme-substrate recognition.

Table 1: Comparative MICs (μg/mL) of Latamoxef Against ESBL-Producing Enterobacteriaceae

| Species | MIC₅₀ (Non-ESBL) | MIC₅₀ (ESBL) |

|---|---|---|

| Escherichia coli | 0.12 | 1–32 |

| Klebsiella pneumoniae | 0.25 | 2–16 |

| Enterobacter cloacae | 0.5 | 4–128 |

Data derived from global clinical isolates (n = 1,200).

Overcoming Resistance Mechanisms

While latamoxef demonstrates stability against TEM- and SHV-type ESBLs, resistance can arise via:

- Porin Mutations : Reduced outer membrane permeability in K. pneumoniae decreases intracellular drug accumulation, increasing MICs to 32–128 μg/mL.

- AmpC Overexpression : Plasmid-borne blaDHA-1 β-lactamase in Enterobacter spp. hydrolyzes latamoxef at rates up to 0.3 min⁻¹, necessitating combination therapy with β-lactamase inhibitors.

Monte Carlo simulations indicate that 4 g/day dosing achieves target attainment rates >90% against isolates with MICs ≤8 μg/mL, validating its use in moderate infections.

Table 2: Pharmacodynamic Comparison of Latamoxef and Carbapenems

| Parameter | Latamoxef | Meropenem |

|---|---|---|

| ESBL Stability Index* | 0.85 | 0.95 |

| PBP2 Binding Affinity (nM) | 1.2 | 0.7 |

| Resistance Induction Risk | Moderate | Low |

*Ratio of MICs for ESBL/non-ESBL producers.

Properties

IUPAC Name |

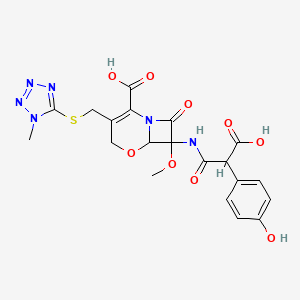

7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCSIUVGFCSJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860804 | |

| Record name | 7-[2-Carboxy(4-hydroxyphenyl)acetamido]-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78997-87-2 | |

| Record name | 7-[2-Carboxy(4-hydroxyphenyl)acetamido]-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis methods

- Multi-step synthesis from oxygen cephalosporin nucleus: One approach involves a five-step synthesis using an oxygen cephalosporin nucleus 1 as the starting material. However, this method has a low total yield of only 30% and uses highly toxic and corrosive reagents like tert-butyl hypochlorite and phosphorus pentachloride, requiring low temperatures that increase energy consumption. The process involves the following steps:

- Reacting an oxygen cephalosporin parent nucleus 1 with 1-methyl-5-mercapto tetrazole sodium salt in an organic solvent 1 at a certain temperature to obtain a compound 2.

- Reacting the compound 2 with immobilized PGA acylase in a mixed solvent 2, and regulating the pH value at a certain temperature by alkali for deprotection to obtain a compound 3.

- Dissolving the compound 3 and methyl sulfur bromide in an organic solvent 3, adding an acid-binding agent for reaction, directly adding aluminum triethoxide-triphenylphosphine, and carrying out rearrangement at a certain temperature to obtain a compound 4.

- Dissolving the compound 4 and 7-site side chain methyl ester [4- (4-methoxybenzyloxy) benzenediacid-4-methoxybenzyl ester methyl ester ] in a water-soluble solvent 4, adjusting the pH value through a phosphate buffer solution at a certain temperature to control the activity of AEH acyltransferase, and further performing kinetic control condensation to obtain a compound 5.

- Under a certain temperature, deprotecting the compound 5 by using aluminum trichloride in a solvent 5, and adjusting the pH value by using a pH regulator to obtain the high-purity latamoxef sodium.

- Deprotection and condensation: Other synthesis methods involve deprotecting methylbenzoyl groups using reagents like phosphorus pentachloride or thionyl chloride. Condensation of the oxycephalosporan nucleus and the side chain at the 7-position is typically performed using chlorinating reagents such as phosphorus oxychloride and thionyl chloride. These methods also suffer from low yields, complicated post-treatment, and poor economic benefits, while using highly toxic and corrosive reagents.

- Alternative synthesis of latamoxef sodium: Aims to address the problems of previous methods by providing a synthesis method of latamoxef sodium with high yield, environmental friendliness, mild and easily-controlled reaction conditions, and suitability for large-scale production.

- Deprotection of S-I compound: A method involves removing the protective group from the S-I compound in an organic solvent under the action of trifluoroacetic acid and a carbocation absorbent to produce compound II. The process includes:

- The compound S-I in an organic solvent, under the action of trifluoroacetic acid and carbocation absorbent, removes the protecting group to obtain compound II.

- Dissolving compound II in alcohol, ketone, or ester, and adding R4CO2Na solution, the solid is filtered and washed to obtain the crude product of latamoxef sodium.

- Dissolving the crude product of latamoxef sodium in water, extracting it with an organic solvent, decolorizing it with activated carbon, and freeze-drying in the water phase to obtain latamoxef sodium.

- Purification Method: Purification of latamoxef is achieved by using HP-20 adsorption resin with water and methanol as eluents.

Synthesis Reagents

Analysis

Analytical data for latamoxef (stereochemistry undefined) includes:

- Molecular Formula: \$$C{20}H{20}N6O9S\$$

- Molecular Weight: 520.5 g/mol

- PubChem CID: 3889

Chemical Reactions Analysis

2.2. C-7 Methoxy Group Installation

-

Oxidative Methoxylation : Nickel(III) oxide oxidizes an imine intermediate to a quinone methide, followed by conjugate methanol addition (stereochemistry not resolved) .

Acylase-Catalyzed Deprotection

A critical step in modern synthesis involves enzymatic deprotection:

-

Enzyme : Immobilized PGA (penicillin G acylase) cleaves the phenylacetyl protecting group under mild conditions (pH 7.0–9.0, 25–30°C) .

-

Conditions : Mixed solvent system (acetone/buffer) enhances enzyme stability and reaction efficiency .

| Parameter | Optimal Value |

|---|---|

| Solvent | Acetone (5–25× compound 2) |

| pH | 7.0–8.0 |

| Temperature | 25–30°C |

| Yield | 85–90% |

4.1. One-Pot Rearrangement

-

Reagents : Methyl sulfur bromide and Al(OEt)₃-PPh₃ mediate a tandem alkylation-rearrangement .

-

Conditions : Conducted at −30°C to −20°C in dichloromethane .

4.2. Kinetic Control Condensation

The 7-position side chain ([4-(4-methoxybenzyloxy)benzenediacid-4-methoxybenzyl ester methyl ester]) is coupled via AEH acyltransferase:

-

Solvent : Acetone (5–25× compound 4)

-

pH : 7–8 (phosphate buffer)

Final Deprotection

-

Reagent : AlCl₃ in dichloromethane (−35°C to −25°C) removes the 4-methoxybenzyl (PMB) protecting group .

-

Workup : Adjust pH to 5.8 with NaHCO₃, followed by freeze-drying .

Reaction-Specific Challenges

-

Toxic Reagents : Earlier routes used PCl₅ and tert-butyl hypochlorite, which were replaced with immobilized enzymes and AlCl₃ to reduce toxicity .

-

Stereochemical Ambiguity : Multiple steps (e.g., epoxide ring-opening, quinone methide addition) lack stereochemical control, leading to undefined configurations .

Functional Group Reactivity

-

β-Lactam Stability : The oxacephem core exhibits enhanced β-lactamase resistance compared to cephalosporins .

-

Methylthiotetrazole Side Chain : Implicated in coagulopathy via vitamin K antagonism and disulfiram-like reactions with alcohol .

Degradation Pathways

-

β-Lactam Hydrolysis : Susceptible to acidic/basic conditions, forming ring-opened derivatives with reduced activity .

-

Photodegradation : Exposure to UV light degrades the methylthiotetrazole side chain .

This synthesis and reactivity profile underscores latamoxef’s complexity and the industrial shift toward greener, enzymatic methodologies. The undefined stereochemistry in key intermediates reflects historical synthesis challenges, which modern routes partially address through kinetic control .

Scientific Research Applications

Latamoxef, an oxacephem antibiotic similar to cephalosporins, is used to treat various bacterial infections . It is effective against a broad spectrum of Gram-positive and Gram-negative aerobic and anaerobic bacteria and is particularly active against Enterobacteriaceae . Latamoxef is also resistant to hydrolysis by beta-lactamases .

Indications and Uses

Latamoxef is primarily indicated for treating conditions such as :

- Bone and joint infections

- Gastrointestinal (GI) infections

- Gynecological infections

- Meningitis

- Respiratory tract infections

- Septicemia

- Skin and soft tissue infections

- Urinary tract infections (UTIs)

It is also potentially useful in treating intra-abdominal infections, especially those involving Bacteroides fragilis, in both immunocompetent and immunocompromised patients . In addition, Latamoxef's ability to penetrate the central nervous system suggests it can be valuable in treating neonatal Gram-negative bacillary meningitis .

Antimicrobial Activity

Latamoxef exhibits potent antimicrobial activity against clinical isolates of extended-spectrum beta-lactamase (ESBL) producing Enterobacteriaceae, including E. coli, K. pneumoniae, Enterobacter cloacae, Citrobacter freundii, Serratia marcescens, and Indole-positive Proteus spp . Latamoxef's stability against ESBLs makes it a valuable option for treating infections caused by these resistant strains .

Coagulation Disorders

Latamoxef has been associated with coagulation disorders . Risk factors include cumulative dose and nutritional status . Latamoxef can cause hypoprothrombinemia and prolonged prothrombin time (PT) . Monitoring for coagulation abnormalities is advisable, especially in elderly, malnourished, or renally impaired patients .

Pediatric Applications and Dosing

Due to the rise of antibiotic-resistant bacterial strains, latamoxef is being re-evaluated for use in treating infectious diseases, particularly in pediatrics . Appropriate dosing regimens are essential in pediatric patients due to variability in pharmacokinetic parameters related to body composition, organ maturation, and development . Dosing optimization should consider body weight, postnatal age, postmenstrual age, and minimum inhibitory concentration (MIC) values .

Case Studies

- One case involved a child with acute lymphocytic leukemia who developed severe thrombocytopenia after latamoxef treatment for a pulmonary bacterial infection; platelet counts improved upon discontinuation of latamoxef .

- Two elderly patients developed hemorrhage with prolonged prothrombin time and activated partial thromboplastin time (APTT) attributed to latamoxef use .

Safety and Adverse Effects

Adverse effects associated with latamoxef include coagulation disorders, bleeding risks, disulfiram-like reactions, hypersensitivity, and anaphylactic shock . Bleeding is a potentially serious concern, particularly in elderly or malnourished patients, and those with renal impairment .

Discontinuation in the United States

Mechanism of Action

Latamoxef works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (penicillin-binding protein) by opening the lactam ring. This inactivation prevents the formation of cross-links between peptidoglycan strands, inhibiting the final stage of bacterial cell wall synthesis. The resulting cell lysis is mediated by bacterial autolytic enzymes .

Comparison with Similar Compounds

Latamoxef is often grouped with third-generation cephalosporins (e.g., cefotaxime, ceftriaxone, ceftazidime) and oxyimino-cephalosporins (e.g., cefmenoxime) due to overlapping spectra and structural similarities . Below is a detailed comparison:

Table 1: Antimicrobial Spectrum and MIC Values

Key Findings :

- Latamoxef is less potent against Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) compared to cefotaxime and ceftriaxone .

- It retains activity against ESBL-producing E. coli (MIC = 8 µg/mL), whereas most cephalosporins fail .

- Unlike cephalosporins, latamoxef is inactive against enterococci (MIC90 ≥ 64 µg/mL) .

Table 2: Pharmacokinetic and Dosing Profiles

Key Findings :

- Latamoxef requires BSA-normalized dosing in children for optimal PD targets (e.g., 70% fT > MIC), unlike cephalosporins, which use weight-based regimens .

- Its R-epimer has a larger volume of distribution (Vd) and slower clearance (CL) than the S-epimer, contributing to prolonged exposure .

- Racial differences may influence PK: Chinese children showed lower CL for the R-epimer compared to earlier U.S. studies .

Table 3: Adverse Effects and Clinical Considerations

Key Findings :

- Latamoxef’s NMTT side chain increases bleeding risks, especially in malnourished patients, a unique concern among β-lactams .

- It may cause thrombocytopenia in children, a newly identified adverse reaction requiring further study .

Biological Activity

Latamoxef, also known as moxalactam, is a semi-synthetic antibiotic belonging to the oxacephem class of beta-lactam antibiotics. It is primarily used for its broad-spectrum antibacterial activity against a variety of gram-positive and gram-negative bacteria. Latamoxef is particularly noted for its stability against beta-lactamases, making it a valuable option in treating infections caused by resistant bacterial strains.

Antibacterial Spectrum

Latamoxef exhibits a broad spectrum of activity, particularly effective against:

- Gram-negative bacteria : Strong activity against Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) for 90% of isolates being ≤0.5 µg/ml for both species .

- Gram-positive bacteria : Moderate activity against Staphylococcus aureus, with MIC values ranging from 4 to 16 µg/ml . However, it is less effective than cephalosporins against most gram-positive organisms.

Pharmacokinetics

Latamoxef is administered via intravenous or intramuscular routes and is not effective when taken orally. Its pharmacokinetic profile varies significantly across different populations, particularly in pediatrics:

| Population | Peak Serum Concentration (μg/ml) | Dosing Regimen |

|---|---|---|

| Neonates | 105 (after first dose), 128 (steady state) | 50 mg/kg q12h |

| Infants | 29–75 (25 mg/kg), 68–124 (50 mg/kg), 200–260 (100 mg/kg) | IV infusion |

| Children | 96.6 (20 mg/kg), 76.0 (10 mg/kg) | IV injection |

The clearance of latamoxef is influenced by factors such as body weight and postnatal age, indicating the need for careful dosing adjustments in pediatric populations .

Latamoxef functions by inhibiting bacterial cell wall synthesis, a common mechanism among beta-lactam antibiotics. Its efficacy is enhanced by its resistance to hydrolysis by many beta-lactamases, allowing it to remain active against certain resistant strains .

Efficacy in Pediatric Populations

Recent studies have highlighted the resurgence of latamoxef in pediatric medicine due to rising antibiotic resistance. A systematic review indicated that latamoxef effectively treats infections caused by ESBL-producing Enterobacteriaceae in children .

In one clinical case, a neonate with a severe bacterial infection was treated with latamoxef at a dosage of 30 mg/kg q12h, resulting in successful clearance of the infection without significant adverse effects .

Adverse Effects

While latamoxef is generally well-tolerated, it has been associated with some adverse reactions:

- Bleeding Disorders : Notably, there are reports of thrombocytopenia and hypoprothrombinemia linked to latamoxef use, particularly in elderly patients or those with pre-existing conditions .

- Coagulation Issues : Patients on latamoxef have shown prolonged prothrombin time (PT) and activated partial thromboplastin time (APTT), necessitating monitoring during treatment .

Q & A

Q. Methodological Answer :

- Chiral Chromatography : Use high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose- or amylase-based columns) to separate enantiomers. Adjust mobile phase composition (e.g., acetonitrile:buffer ratios) to optimize resolution .

- Circular Dichroism (CD) Spectroscopy : Confirm stereochemical configurations by analyzing Cotton effects in the UV-Vis range. Calibrate against reference standards with defined stereochemistry.

- Nuclear Magnetic Resonance (NMR) : Employ 2D NOESY or ROESY experiments to infer spatial arrangements of substituents, though limited by dynamic interconversion in solution .

Advanced: How do population pharmacokinetic (PopPK) models account for stereochemical variability in latamoxef dosing for pediatric populations?

Q. Methodological Answer :

- Epimer-Specific Modeling : Develop separate PopPK models for R- and S-epimers using nonlinear mixed-effects modeling (NONMEM). Incorporate covariates like body weight, renal function, and age-dependent metabolic pathways .

- Bootstrap Validation : Validate models using 1,000 bootstrap replicates to assess parameter uncertainty. Stratify cohorts by stereochemical exposure ratios to identify subpopulations requiring dose adjustments.

- Monte Carlo Simulations : Predict probability of target attainment (PTA) for each epimer against MIC distributions of common pathogens (e.g., E. coli, Klebsiella spp.) .

Basic: What experimental design considerations are critical for assessing latamoxef stability under varying physiological pH conditions?

Q. Methodological Answer :

- Accelerated Stability Testing : Incubate latamoxef in buffers (pH 4.0–8.0) at 37°C. Sample at intervals (0, 6, 12, 24 hrs) and quantify degradation via UV spectrophotometry (λ = 270 nm) .

- Degradation Kinetics : Fit data to first-order or Arrhenius models to predict shelf-life. Include control samples spiked with stabilizers (e.g., EDTA) to assess metal ion-catalyzed hydrolysis.

- Stereochemical Monitoring : Track epimerization ratios using chiral HPLC to determine pH-dependent racemization rates .

Advanced: How should researchers address contradictory data on latamoxef’s antibacterial efficacy across studies with undefined stereochemistry?

Q. Methodological Answer :

- Meta-Analysis with Sensitivity Testing : Pool MIC data from heterogeneous studies, stratifying by analytical method (e.g., achiral vs. chiral assays). Apply random-effects models to quantify heterogeneity (I² statistic).

- In Vitro-In Vivo Correlation: Re-evaluate discordant results using standardized broth microdilution (CLSI guidelines) and murine infection models with stereochemically pure epimers.

- Methodological Transparency : Require explicit reporting of stereochemical characterization in raw datasets to minimize confounding .

Basic: What protocols ensure accurate quantification of latamoxef isomers in biological matrices (e.g., plasma, urine)?

Q. Methodological Answer :

- Sample Preparation : Deproteinize plasma with acetonitrile (3:1 v/v), then centrifuge at 14,000 ×g. Use SPE cartridges (C18) for urine cleanup to remove interferents .

- LC-MS/MS Parameters : Optimize ESI ionization in negative mode. Monitor transitions m/z 511 → 363 (latamoxef) and m/z 511 → 192 (internal standard). Validate for linearity (0.1–50 µg/mL), precision (CV <15%), and recovery (>85%) .

Advanced: How does stereochemical integrity impact latamoxef’s tissue penetration in immunocompromised hosts?

Q. Methodological Answer :

- Microdialysis Studies : Implant probes in target tissues (e.g., lung, CSF) of animal models. Compare AUC₀–₂₄ of R- and S-epimers using population pharmacokinetic-pharmacodynamic (PK/PD) modeling.

- Protein Binding Adjustments : Measure free fraction (ƒu) via ultrafiltration. Adjust tissue penetration models for pH-dependent binding to albumin and α₁-acid glycoprotein .

Basic: What in vitro models best predict latamoxef’s efficacy against ESBL-producing Enterobacteriaceae?

Q. Methodological Answer :

- Time-Kill Assays : Inoculate Mueller-Hinton broth with 10⁶ CFU/mL. Sample at 0, 4, 8, 24 hrs. Define synergy/additivity via fractional inhibitory concentration index (FICI ≤0.5).

- Biofilm Models : Use Calgary biofilm devices to assess minimum biofilm eradication concentrations (MBEC). Correlate with epimer-specific penetration ratios .

Advanced: How can machine learning improve stereochemical-aware dosing algorithms for latamoxef in renally impaired patients?

Q. Methodological Answer :

- Feature Engineering : Train neural networks on covariates: eGFR, age, epimer clearance ratios, and pathogen susceptibility (MIC₉₀). Use SHAP values to interpret feature importance.

- Reinforcement Learning : Simulate adaptive dosing strategies in virtual populations, optimizing for PTA while minimizing toxicity (e.g., neurotoxicity thresholds) .

Basic: What validation criteria are essential for latamoxef assay methods in regulatory submissions?

Q. Methodological Answer :

- ICH Q2(R1) Compliance : Demonstrate specificity (no co-elution with metabolites), accuracy (90–110% recovery), and robustness (pH/temperature variations).

- Forced Degradation Studies : Expose latamoxef to oxidative (H₂O₂), thermal (40°C), and photolytic (1.2 million lux-hours) stress to validate stability-indicating capability .

Advanced: What mechanistic insights explain latamoxef’s reduced efficacy in hyperinflammatory states?

Q. Methodological Answer :

- Cytokine-Driven Clearance : Model interleukin-6 (IL-6) effects on hepatic OATP transporters using perfused rat liver systems. Quantify epimer-specific extraction ratios.

- Transcriptomic Profiling : Perform RNA-seq on monocytes exposed to latamoxef epimers to identify TLR4/NF-κB pathway modulation affecting bacterial killing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.